molecular formula C19H27N3O B6048873 Cyclopenten-1-yl-[3-[methyl(2-pyridin-2-ylethyl)amino]piperidin-1-yl]methanone

Cyclopenten-1-yl-[3-[methyl(2-pyridin-2-ylethyl)amino]piperidin-1-yl]methanone

Cat. No.: B6048873
M. Wt: 313.4 g/mol
InChI Key: RHKKBSVBTGXBOZ-UHFFFAOYSA-N
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Description

Cyclopenten-1-yl-[3-[methyl(2-pyridin-2-ylethyl)amino]piperidin-1-yl]methanone is a complex organic compound that features a cyclopentene ring, a piperidine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopenten-1-yl-[3-[methyl(2-pyridin-2-ylethyl)amino]piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the cyclopentene ring, followed by the introduction of the piperidine and pyridine moieties through a series of nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Cyclopenten-1-yl-[3-[methyl(2-pyridin-2-ylethyl)amino]piperidin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Cyclopenten-1-yl-[3-[methyl(2-pyridin-2-ylethyl)amino]piperidin-1-yl]methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopenten-1-yl-[3-[methyl(2-pyridin-2-ylethyl)amino]piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopenten-1-yl-[3-[methyl(2-pyridin-2-ylethyl)amino]piperidin-1-yl]methanone is unique due to its combination of cyclopentene, piperidine, and pyridine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

cyclopenten-1-yl-[3-[methyl(2-pyridin-2-ylethyl)amino]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c1-21(14-11-17-9-4-5-12-20-17)18-10-6-13-22(15-18)19(23)16-7-2-3-8-16/h4-5,7,9,12,18H,2-3,6,8,10-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKKBSVBTGXBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)C2CCCN(C2)C(=O)C3=CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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